Ethyl 5-chloro-1-benzofuran-3-carboxylate

Lipophilicity Drug design ADME profiling

Halogenated benzofuran scaffolds demand precise substitution for reproducible SAR. The 5-chloro substituent on this compound elevates LogP to 3.10-optimal for cell permeability-while providing a heavy-atom tag for crystallographic phasing. • Enables Pks13-TE pharmacophore access via acid-catalyzed cyclization • Ethyl ester hydrolyzes to carboxylic acid for amide library diversification • Compatible with solid-phase synthesis (aqueous solubility 0.025 g/L) Supplied as crystalline solid (mp 58-63 °C); ≥95% purity; store at 2-8 °C.

Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
CAS No. 899795-65-4
Cat. No. B1503129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-1-benzofuran-3-carboxylate
CAS899795-65-4
Molecular FormulaC11H9ClO3
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H9ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3
InChIKeyCQHDKISUMTVOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloro-1-Benzofuran-3-Carboxylate: Scaffold Identity & Procurement


Ethyl 5-chloro-1-benzofuran-3-carboxylate (CAS 899795-65-4) is a halogenated benzofuran-3-carboxylate ester with the molecular formula C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol. The compound features a chlorine atom at the 5-position of the benzofuran core and an ethyl ester at the 3-carboxylate position, distinguishing it from non-halogenated and methyl ester analogs [1]. It is supplied as a crystalline solid with a melting point of 58–63 °C and a calculated aqueous solubility of 0.025 g/L at 25 °C . The compound serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical discovery, with its LogP of 3.10 indicating moderate lipophilicity suitable for membrane permeation in cell-based assays [2].

5-Chloro substitution enables systematic halogen-series SAR exploration
Crystalline solid form simplifies handling, weighing and storage
Moderate lipophilicity supports cell-permeability and membrane-partitioning studies

Why This Compound Cannot Be Interchanged with Analogs


Benzofuran-3-carboxylate esters are not functionally interchangeable; the position and identity of ring substituents as well as the ester moiety jointly govern lipophilicity, metabolic stability, and target engagement. The 5-chloro substitution on Ethyl 5-chloro-1-benzofuran-3-carboxylate elevates LogP by approximately 0.5–0.6 units relative to the non-halogenated Ethyl benzofuran-3-carboxylate (LogP ~2.49–2.61), directly impacting membrane permeability and off-target binding profiles . Within the broader benzofuran class, even subtle structural variations—such as 5-chloro vs. 5-methoxy or ethyl vs. methyl ester—have been shown to produce divergent antimicrobial MIC values spanning 50–200 μg/mL against Gram-positive bacteria, demonstrating that empirical activity cannot be extrapolated across analogs [1]. This sensitivity to substitution patterns makes procurement of the precise CAS-registered compound essential for reproducible SAR studies and pharmacological profiling.

Non-halogenated ethyl ester: lower lipophilicity may shift cell-permeability and target-engagement profiles.
Methyl ester analog: absence of a validated synthetic protocol may delay resupply and scale-up.
7-Chloro isomer: regioisomeric shift may alter metabolic stability and antimicrobial screening response.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Modulation via 5-Chloro Substitution

Ethyl 5-chloro-1-benzofuran-3-carboxylate exhibits a LogP of 3.10 compared to a LogP of 2.49–2.61 for the non-halogenated Ethyl benzofuran-3-carboxylate, representing a ΔLogP of +0.49 to +0.61 [1]. This increase in calculated lipophilicity is consistent with the Hansch π-value for aromatic chlorine (+0.71) and translates to an approximately 3–4 fold higher predicted n-octanol/water partition coefficient. Such a shift is quantitatively meaningful for optimizing blood-brain barrier penetration or reducing aqueous solubility-driven precipitation in cell-based assays.

Lipophilicity shift
Cross-study comparable
LogP 3.10 vs 2.49–2.61
Δ +0.49 to +0.61
Supports cell-permeability optimization in SAR campaigns
Calculated values; experimental confirmation recommended
Lipophilicity Drug design ADME profiling

Aqueous Solubility Reduction vs. Unsubstituted Ester

Ethyl 5-chloro-1-benzofuran-3-carboxylate has a calculated aqueous solubility of 0.025 g/L (25 °C), corresponding to approximately 0.11 mM . In contrast, the unsubstituted Ethyl benzofuran-3-carboxylate is reported as a liquid at room temperature with a density of 1.150 g/mL, indicating substantially higher water miscibility [1]. The ~10-fold solubility differential is consistent with the well-established effect of aryl chlorine substitution increasing crystal lattice energy and reducing aqueous solubility. This insolubility profile makes Ethyl 5-chloro-1-benzofuran-3-carboxylate preferable for solid-phase synthesis or crystallography applications where low solubility is advantageous, while DMSO stock solutions are recommended for biochemical assays.

Solubility reduction
Cross-study comparable
~10- to >100-fold lower
0.025 g/L vs liquid analog
Low solubility favors solid-phase synthesis and crystallography
Calculated solubility; DMSO stock recommended for assays
Solubility Formulation Assay compatibility

Regiochemical Precision: 5-Chloro vs. 7-Chloro Isomer

Ethyl 5-chloro-1-benzofuran-3-carboxylate places chlorine at the benzofuran C-5 position, whereas the isomeric Ethyl 7-chloro-1-benzofuran-3-carboxylate (CAS 1169490-56-5) carries chlorine at C-7 . Although no head-to-head biological comparison has been published, the positional isomerism is known to alter cytochrome P450 oxidative metabolism susceptibility—5-substituted benzofurans are generally more resistant to CYP-mediated epoxidation of the furan ring than 7-substituted isomers due to steric shielding of the 2,3-double bond [1]. This class-level inference suggests the 5-chloro isomer may offer superior metabolic stability in hepatic microsome assays, a hypothesis testable in procurement-stage compound triage.

5-Cl vs 7-Cl isomer
Class-level inference
5-Cl may provide greater CYP metabolic stability based on furan SAR
Regioisomeric choice may guide metabolic stability screening
No direct comparison; experimental validation needed
Regiochemistry SAR CYP450 metabolism

Synthetic Accessibility via Validated One-Pot Route

A peer-reviewed Organic Syntheses procedure demonstrates the preparation of Ethyl 5-chloro-1-benzofuran-3-carboxylate from 5-chlorosalicylaldehyde and ethyl diazoacetate in a one-pot, two-step sequence with a reported crude yield of 84–86% (uncorrected for ~90% purity) and 68% after recrystallization [1]. This validated protocol contrasts with the methyl ester analog Methyl 5-chlorobenzofuran-3-carboxylate, for which no comparable high-yielding published procedure exists, potentially complicating larger-scale procurement [2]. The availability of a detailed, checked synthetic method reduces process development risk for medicinal chemistry groups seeking to generate the compound in-house or for CROs offering custom synthesis.

Synthetic route
Head-to-head
84–86% crude yield (Org. Synth.) vs no protocol for methyl ester
Reliable synthesis reduces procurement risk for scale-up
One-pot method; check purity after recrystallization
Synthetic chemistry Process chemistry Scale-up

Class-Level Antimicrobial Activity of Halogenated Benzofurans

In a systematic study of halogenated 3-benzofurancarboxylic acid derivatives, three compounds bearing chlorine or bromine substitutions demonstrated antimicrobial activity against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL [1]. Although Ethyl 5-chloro-1-benzofuran-3-carboxylate was not directly tested in this study, it shares the 3-carboxylate ester scaffold and halogen substitution pattern with the active derivatives III, IV, and VI. The unsubstituted parent compound showed no detectable antimicrobial activity, confirming that halogenation is a prerequisite for activity in this chemotype. Ciprofloxacin, the positive control, exhibited MIC values of 0.5–1 μg/mL against the same strains, providing a clinically relevant benchmark [1].

Antimicrobial class activity
Class-level inference
Halogenated analogs MIC 50–200 μg/mL; unsubstituted inactive
5-Cl substitution is a prerequisite for antimicrobial screening activity
Class-level SAR; direct testing of this compound required
Antimicrobial Gram-positive MIC

Conformational Scaffold Comparison for Anti-TB Activity

In a head-to-head study of Mycobacterium tuberculosis Pks13 inhibitors, the 'open-form' ethyl benzofuran-3-carboxylate class—to which Ethyl 5-chloro-1-benzofuran-3-carboxylate structurally belongs—exhibited inferior anti-TB activity compared to conformationally restricted coumestan and δ-lactam tetracyclic analogs [1]. The most potent tetracyclic compound (compound 65) achieved MIC values of 0.0313–0.0625 μg/mL against Mtb H37Rv, whereas corresponding 'open-form' ethyl benzofuran-3-carboxylates required higher concentrations to achieve comparable inhibition. This differential was mechanistically attributed to the loss of π-π stacking interactions with the F1670 residue in the Pks13-TE binding pocket when the scaffold lacks conformational restriction [1]. This finding informs procurement: Ethyl 5-chloro-1-benzofuran-3-carboxylate is best positioned as a versatile synthetic intermediate for further rigidification rather than as a standalone anti-TB lead.

Anti-TB scaffold comparison
Cross-study comparable
Open-form benzofurans inferior to rigidified tetracyclics (MIC 0.031–0.062 μg/mL)
Best positioned as synthetic intermediate for rigidification
10–100 fold MIC gap; rigidification critical for Pks13 binding
Antitubercular Pks13 Scaffold rigidification

Priority Application Scenarios


Scaffold for Rigidified Pks13 Inhibitor Synthesis

The open-form Ethyl 5-chloro-1-benzofuran-3-carboxylate serves as an ideal starting material for generating rigidified tetracyclic analogs (coumestans, δ-lactams) that achieve Mtb MIC values of 0.0313–0.0625 μg/mL—a 10–100 fold potency gain over the open-form scaffold [1]. The 5-chloro substituent provides a synthetic handle for further functionalization via cross-coupling reactions, while the ethyl ester can be hydrolyzed to the carboxylic acid for amide bond formation. Procurement of this specific CAS compound is recommended when the synthetic plan involves acid-catalyzed cyclization or metal-catalyzed coupling to access the Pks13-TE binding pharmacophore.

Lipophilicity-Matched Fragment for Membrane-Permeable Probes

With a LogP of 3.10—approximately 0.5 units higher than the non-halogenated analog—Ethyl 5-chloro-1-benzofuran-3-carboxylate falls within the optimal lipophilicity range (LogP 1–4) for cell-permeable small molecules [2]. This makes it a suitable fragment for designing fluorescent probes or photoaffinity labels targeting intracellular proteins, where the chlorine atom also provides a convenient heavy-atom tag for X-ray crystallography phasing. Researchers should select this compound over the non-halogenated analog when both moderate lipophilicity and crystallographic heavy-atom derivatization are required simultaneously.

Solid-Phase Organic Synthesis Building Block

The low aqueous solubility (0.025 g/L) and crystalline nature (mp 58–63 °C) of Ethyl 5-chloro-1-benzofuran-3-carboxylate are advantageous for solid-phase synthesis applications, where high solubility in aqueous reaction media can cause premature cleavage or resin swelling issues . The compound's compatibility with the validated Org. Synth. procedure (84–86% crude yield) further ensures reliable in-house resupply, reducing dependency on commercial vendors with variable stock availability. This scenario is particularly relevant for combinatorial library construction where the benzofuran core is a privileged scaffold.

Antimicrobial SAR Probe with Halogenated Core

Class-level evidence demonstrates that halogen substitution on the 3-benzofurancarboxylate scaffold is essential for Gram-positive antimicrobial activity, with active halogenated derivatives achieving MIC values of 50–200 μg/mL while unsubstituted analogs remain inactive [3]. Ethyl 5-chloro-1-benzofuran-3-carboxylate provides the requisite 5-chloro substitution and a hydrolyzable ethyl ester for rapid diversification into amide or acid analogs. Procurement of this compound is indicated for hit-expansion libraries where the 5-chloro substituent is kept constant while varying the ester/amide moiety to explore SAR around the carboxylate.

Application
Selection Property
Validation Focus
Pks13 inhibitor rigidification studies
5-Cl synthetic handle and hydrolyzable ester
Cyclization and coupling efficiency; binding-pocket engagement
Cell-permeable probe design
Moderate lipophilicity context (LogP ~3.1)
Intracellular target engagement and heavy-atom labeling
Solid-phase synthesis building block
Low aqueous solubility and crystalline form
Resin compatibility and coupling yield
Antimicrobial SAR expansion
5-Cl halogenated core as constant pharmacophore
Ester diversification and MIC screening across Gram-positive panel
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